(3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone
Description
Properties
Molecular Formula |
C17H10BrClF3NO |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
[3-(bromomethyl)-2-(trifluoromethyl)indol-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H10BrClF3NO/c18-9-13-12-3-1-2-4-14(12)23(15(13)17(20,21)22)16(24)10-5-7-11(19)8-6-10/h1-8H,9H2 |
InChI Key |
KGGSMZFRRLZXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Trifluoromethyl)-1H-indole Core
The indole nucleus substituted with a trifluoromethyl group at position 2 can be synthesized via established methods such as Fischer indole synthesis or transition-metal catalyzed cyclizations starting from appropriately substituted anilines and trifluoromethylated precursors. For example, commercially available 3-methyl-2-(trifluoromethyl)-1H-indole is often used as a starting material for further functionalization.
N-Acylation with 4-Chlorobenzoyl Chloride
The next step involves the acylation of the indole nitrogen with 4-chlorobenzoyl chloride to form the corresponding N-(4-chlorophenyl)methanone derivative. This step is typically carried out under basic conditions or with a Lewis acid catalyst to facilitate the nucleophilic substitution at the acyl chloride.
- Typical conditions: Reaction of the indole with 4-chlorobenzoyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine.
- Outcome: Formation of (2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone intermediate.
Bromomethylation at Position 3
The critical functionalization step is the introduction of the bromomethyl group at position 3 of the indole ring. This is typically achieved via a radical bromination or electrophilic substitution using N-bromosuccinimide (NBS) as the brominating agent.
- Procedure: Treatment of the N-(4-chlorophenyl)methanone indole derivative with N-bromosuccinimide in a solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.
- Mechanism: The benzylic methyl group at position 3 is selectively brominated to yield the bromomethyl substituent.
- Yield: Reported yields for this bromination step are high, typically around 82% to 85%.
Summary Table of Preparation Steps
Research Findings and Analysis
- The use of N-bromosuccinimide (NBS) for selective bromination of the methyl group on the indole ring is well-documented and provides a reliable method for introducing the bromomethyl functionality with high regioselectivity and yield.
- The trifluoromethyl group at position 2 is stable under the bromination conditions, allowing for selective functionalization without affecting this electron-withdrawing substituent.
- The acylation step with 4-chlorobenzoyl chloride is straightforward and yields the desired N-acylated indole intermediate efficiently, facilitating subsequent bromination.
- Spectroscopic characterizations such as IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, ethers, thioethers.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to enhance its pharmacological properties, such as increasing its binding affinity to specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with specific enzymes or receptors, leading to a biological response. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indole-based methanones. Below is a detailed comparison with analogous derivatives, focusing on structural variations, molecular properties, and functional implications.
Table 1: Key Structural and Chemical Comparisons
Structural and Reactivity Differences
- Bromomethyl vs. Methyl : The bromomethyl group in the target compound offers a reactive site for cross-coupling or alkylation reactions, unlike the inert methyl group in 913955-36-9 . This makes the target compound more versatile in synthetic pathways .
- Trifluoromethyl vs. Halogen/Alkyl Groups : The -CF₃ group in the target compound and 913955-36-9 increases electron-withdrawing effects, stabilizing the indole ring and enhancing resistance to oxidative metabolism compared to -Cl or -Br substituents .
Physicochemical Properties
- Lipophilicity: The target compound’s Cl, Br, and CF₃ groups confer higher logP values compared to non-halogenated analogs like 50593-72-1, suggesting better membrane permeability .
- Thermal Stability: Trifluoromethyl-substituted derivatives (e.g., 913955-36-9) exhibit higher thermal stability due to strong C-F bonds, whereas amino-substituted analogs (e.g., 269075-77-6) may degrade faster under acidic conditions .
Biological Activity
The compound (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone is a derivative of indole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole moiety : A bicyclic structure that contributes to its biological activity.
- Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetics.
- Chlorophenyl group : May enhance binding affinity to biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Indole Derivative A | A-431 (skin cancer) | 1.98 ± 1.22 | Apoptosis induction |
| Indole Derivative B | HT29 (colon cancer) | 1.61 ± 1.92 | Cell cycle arrest |
The presence of electron-withdrawing groups, such as trifluoromethyl and halogens, has been correlated with increased potency against cancer cells, suggesting that structural modifications can optimize therapeutic efficacy .
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents. The target compound's structural components may enhance its interaction with bacterial membranes or intracellular targets.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Gram-positive | 46.9 |
| Gram-negative | 93.7 |
The incorporation of halogen substituents has been noted to improve antimicrobial activity, likely due to enhanced binding interactions with microbial targets .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of indole derivatives, including the target compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that specific structural features contribute significantly to biological activity .
Case Study 2: Antimicrobial Screening
In another investigation, a panel of indole derivatives was screened for antimicrobial properties. The results demonstrated that the presence of both bromine and chlorine atoms in the structure significantly increased activity against resistant bacterial strains. This suggests a potential application in developing new antibiotics .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Disruption of normal cell cycle progression, leading to growth inhibition.
- Membrane Disruption : Interaction with microbial membranes, leading to increased permeability and cell death.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1).
- Optimize stoichiometry (1:1.2 molar ratio of indole to acyl chloride) to avoid over-acylation.
Basic Question: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 432.97 (C₁₇H₁₀BrClF₃NO⁺) .
- HPLC : Assess purity (>98%) using a C18 column, 70:30 acetonitrile/water mobile phase, and UV detection at 254 nm. Compare retention times against known standards (e.g., relative retention limit tables in Pharmacopeial Forum) .
Advanced Question: How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed during X-ray structure determination of this compound?
Methodological Answer:
- Crystal Growth : Use slow vapor diffusion (ether into dichloromethane solution) to obtain single crystals. The bromine atom enhances heavy-atom effects for phasing .
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve disordered regions (e.g., trifluoromethyl group).
- Refinement : Apply SHELXL for anisotropic refinement of heavy atoms (Br, Cl) and restrain thermal parameters for the trifluoromethyl group .
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 format in SHELXL for data integration .
Advanced Question: How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Substrate Design : Leverage the bromomethyl group as a reactive site for Pd-catalyzed couplings.
- Reaction Conditions :
- Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), and arylboronic acids in THF/H₂O (3:1) at 80°C for 24 hours.
- Monitor by LC-MS for intermediates (e.g., Suzuki adducts at m/z + [Ar-B(OH)₂] ~100–150 Da).
- Competing Pathways : Control for potential indole N-alkylation by using bulky phosphine ligands (e.g., XPhos) to suppress side reactions .
Advanced Question: What strategies are effective for analyzing conflicting spectroscopic data (e.g., unexpected NMR peaks) during characterization?
Methodological Answer:
- Dynamic Effects : Investigate rotational barriers in the methanone moiety using variable-temperature NMR (VT-NMR) to resolve splitting from hindered rotation .
- Impurity Profiling : Compare HPLC traces with Pharmacopeial impurity standards (e.g., chlorophenyl methanone derivatives) to identify by-products .
- DFT Calculations : Simulate NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) to assign ambiguous signals, particularly for trifluoromethyl environments .
Advanced Question: How can researchers evaluate the compound’s potential as a bioactive scaffold in medicinal chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
